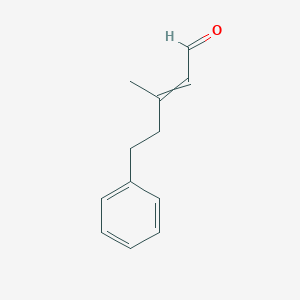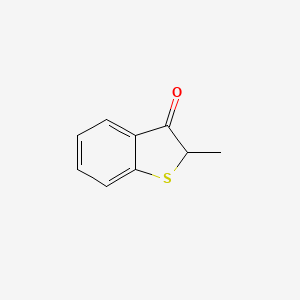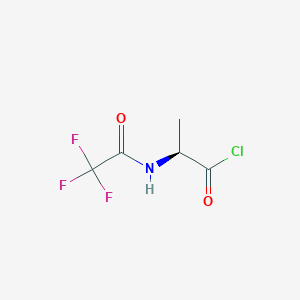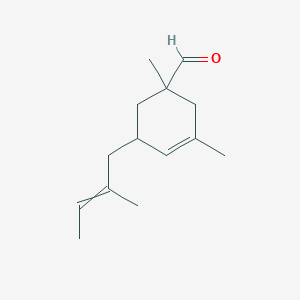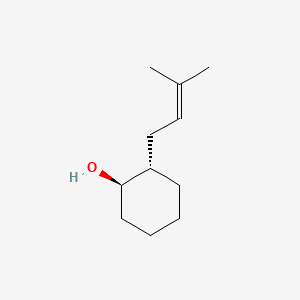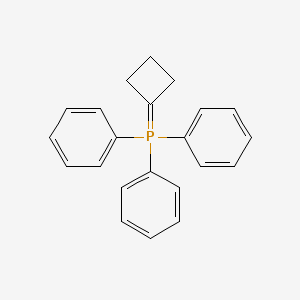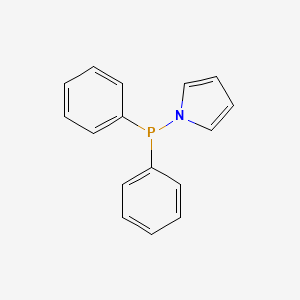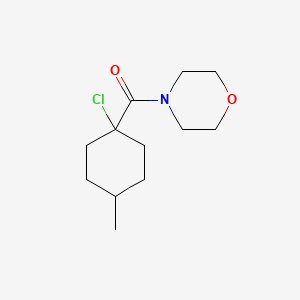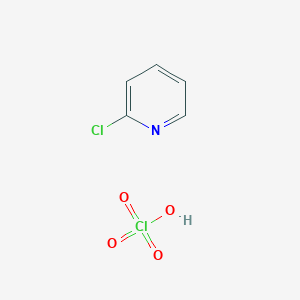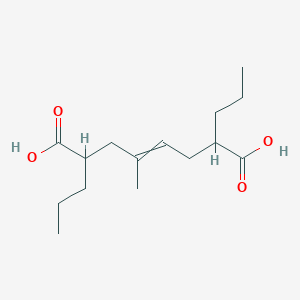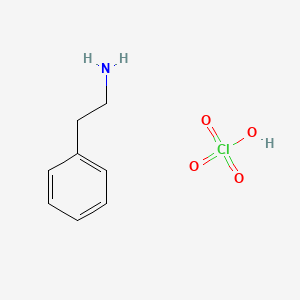
Perchloric acid;2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;2-phenylethanamine is a compound that combines perchloric acid, a strong mineral acid, with 2-phenylethanamine, an organic compound. Perchloric acid is known for its powerful oxidizing properties, while 2-phenylethanamine is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that plays a role in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid;2-phenylethanamine involves the reaction of perchloric acid with 2-phenylethanamine. This reaction typically occurs in an aqueous medium, where perchloric acid acts as a proton donor, and 2-phenylethanamine acts as a proton acceptor. The reaction conditions often require careful control of temperature and pH to ensure the stability of the resulting compound.
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to purify the concentrated acid . The production of 2-phenylethanamine can be achieved through the reduction of benzyl cyanide or by the catalytic hydrogenation of phenylacetonitrile .
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid;2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: Perchloric acid is a strong oxidizing agent and can oxidize organic compounds.
Reduction: 2-phenylethanamine can be reduced to form different amine derivatives.
Substitution: The amine group in 2-phenylethanamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Perchloric acid in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidized organic compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylethanamine derivatives.
Aplicaciones Científicas De Investigación
Perchloric acid;2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in neurotransmitter pathways and its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of perchloric acid;2-phenylethanamine involves its interaction with molecular targets in the body. 2-phenylethanamine acts as a neurotransmitter by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation of monoamine neurotransmission affects mood, stress, and voluntary movement.
Comparación Con Compuestos Similares
Perchloric acid;2-phenylethanamine can be compared with other similar compounds such as:
Phenethylamine: A naturally occurring monoamine alkaloid with similar neurotransmitter functions.
Amphetamine: A synthetic compound with stimulant effects on the central nervous system.
Methamphetamine: A potent central nervous system stimulant with a structure similar to phenethylamine.
The uniqueness of this compound lies in its combination of a strong oxidizing agent with a biologically active amine, making it valuable in both chemical and biological research.
Propiedades
Número CAS |
54930-41-5 |
|---|---|
Fórmula molecular |
C8H12ClNO4 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
perchloric acid;2-phenylethanamine |
InChI |
InChI=1S/C8H11N.ClHO4/c9-7-6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6-7,9H2;(H,2,3,4,5) |
Clave InChI |
UWVTVXVAMVDPNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


